2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-N-phenylpteridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and a pteridine moiety
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-N-phenylpteridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine, also known as PAC-1, is the protein procaspase-3 . Procaspase-3 is an inactive form of the enzyme caspase-3, which plays a crucial role in the process of apoptosis, or programmed cell death .
Mode of Action
This compound interacts with its target, procaspase-3, by chelating zinc, thus relieving the zinc-mediated inhibition . This allows procaspase-3 to become an active enzyme, caspase-3 . Once activated, caspase-3 can cleave another molecule of procaspase-3 to active caspase-3 . This process results in an exponential increase in the concentration of active caspase-3 in the cell .
Biochemical Pathways
The activation of procaspase-3 by this compound affects the apoptosis pathway . The exponential increase in active caspase-3 concentration triggers a cascade of events that lead to apoptosis, or programmed cell death . This is particularly relevant in cancer cells, where the regulation of apoptosis can be disrupted .
Result of Action
The result of the action of this compound is the induction of apoptosis in cells, particularly in cancerous cells . By activating procaspase-3, the compound triggers a cascade of events that lead to the destruction of the cell .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with carbonic anhydrase enzymes, specifically human carbonic anhydrase I and II . These interactions involve the binding of the compound to the active site of the enzyme, where it forms stable complexes with the zinc ion present in the active site. This binding inhibits the enzyme’s activity, which can have various physiological effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in maintaining pH balance and ion transport within cells . By inhibiting these enzymes, the compound can alter cellular metabolism and affect processes such as respiration and electrolyte secretion.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of carbonic anhydrase enzymes, forming stable complexes with the zinc ion and interacting with key amino acid residues . This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, thereby inhibiting its activity. Additionally, the compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are influenced by the dosage administered. At lower doses, the compound has been shown to effectively inhibit carbonic anhydrase activity without causing significant toxicity . At higher doses, the compound can induce adverse effects, including toxicity and alterations in normal physiological processes . These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The inhibition of these enzymes can affect metabolic flux and alter the levels of various metabolites . Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane-bound transporters that facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize primarily in the cytosol, where it interacts with carbonic anhydrase enzymes . Additionally, the compound may be directed to other subcellular compartments, such as the mitochondria or nucleus, depending on the specific cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable benzyl halide under basic conditions to form 4-benzylpiperazine.
Coupling with pteridine: The 4-benzylpiperazine is then coupled with a pteridine derivative, such as 2-chloropteridine, in the presence of a base like potassium carbonate. This step often requires a polar aprotic solvent like dimethylformamide (DMF) and elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-N-phenylpteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pteridine moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while reduction can lead to the formation of secondary amines.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: Known for its carbonic anhydrase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
Uniqueness
2-(4-Benzylpiperazin-1-yl)-N-phenylpteridin-4-amine stands out due to its unique combination of a piperazine ring and a pteridine moiety, which imparts distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biochemical interactions.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7/c1-3-7-18(8-4-1)17-29-13-15-30(16-14-29)23-27-21-20(24-11-12-25-21)22(28-23)26-19-9-5-2-6-10-19/h1-12H,13-17H2,(H,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIHUJJAWNTTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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